5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Description
Structural Features of 5',6',7',8'-Tetrahydro-1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
The molecular structure of this compound represents a sophisticated example of spirocyclic architecture. The compound possesses the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 grams per mole. This specific spiroquinazolinone is characterized by the presence of a fully saturated cyclohexane ring system that forms a spiro connection with a partially saturated quinazolinone nucleus. The tetrahydro designation indicates that the benzene ring portion of the quinazolinone has been reduced, creating a more flexible and three-dimensional molecular framework.
The International Union of Pure and Applied Chemistry name for this compound, spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one, provides insight into its connectivity pattern. The spiro center is located at the carbon atom that is simultaneously part of both the cyclohexane ring and the quinazolinone system. This unique connectivity creates a rigid junction that locks the two ring systems in a fixed spatial relationship, contributing to the compound's distinctive three-dimensional character.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Chemical Abstracts Service Number | 30152-60-4 |
| International Chemical Identifier Key | JGQPNMRAMGIAJH-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 |
The stereochemical implications of the spiro center are particularly significant for this compound. The spiro carbon creates a quaternary center that is inherently chiral, although the compound as described does not specify absolute stereochemistry. This stereochemical feature contributes to the compound's ability to adopt specific three-dimensional conformations that may be crucial for biological activity. The rigidity imposed by the spiro junction constrains the conformational flexibility of both ring systems, potentially enhancing selectivity in biological interactions.
The presence of the tetrahydroquinazolinone moiety introduces important functional group diversity to the molecule. The carbonyl group at the 4-position of the quinazolinone ring serves as both a hydrogen bond acceptor and a site for potential chemical modification. The nitrogen atoms within the quinazolinone system can participate in hydrogen bonding interactions and may serve as coordination sites for metal centers in synthetic transformations. These heteroatoms contribute to the compound's overall polarity and influence its physicochemical properties.
The cyclohexane portion of the molecule exists in a chair conformation, which is the most stable arrangement for six-membered saturated rings. This conformational preference influences the overall shape of the molecule and affects how it can interact with biological targets. The chair conformation also impacts the accessibility of functional groups on the quinazolinone portion of the molecule, as the spatial arrangement of the cyclohexane ring can shield or expose different regions of the heterocyclic system.
Crystal structure analysis, where available, would provide valuable insight into the precise three-dimensional arrangement of atoms within this spiroquinazolinone. Such structural data would reveal important details about intramolecular interactions, molecular packing arrangements, and conformational preferences that influence both chemical reactivity and biological activity. The rigid nature of the spiro system makes these compounds particularly amenable to crystallographic analysis.
Significance of Spirocyclic Systems in Heterocyclic Chemistry
Spirocyclic systems occupy a position of special importance within heterocyclic chemistry due to their unique structural characteristics and the distinctive properties they impart to organic molecules. The fundamental principle underlying spirocyclic architecture involves the fusion of two or more ring systems through a single quaternary carbon atom, creating a three-dimensional molecular framework that differs markedly from conventional polycyclic systems. This structural motif has gained recognition as a privileged scaffold in medicinal chemistry, with spirocycles being identified as capable of serving as ligands for diverse arrays of receptors.
The three-dimensional nature of spirocyclic systems represents one of their most significant advantages in drug discovery applications. Unlike planar aromatic systems, spirocycles project substituents into three-dimensional space, creating molecular architectures that can achieve precise complementarity with biological targets. This spatial arrangement is particularly valuable for achieving selectivity among closely related targets, as the rigid three-dimensional framework can discriminate between subtle differences in binding site topology. The spirocyclic motif frequently opens doors to novel and uncovered chemical space, providing opportunities for the discovery of new pharmacological activities.
Research has demonstrated that incorporating spirocyclic motifs into drug candidates can significantly alter their pharmacological and pharmacokinetic properties. From a medicinal perspective, the incorporation of a spiro fragment often leads to increased potency and selectivity when compared to non-spirocyclic analogs. These improvements are attributed to the enhanced complementarity between the three-dimensional spirocyclic framework and the binding sites of target proteins. Additionally, spirocycles can alter the stability, physicochemical, and pharmacokinetic properties of drug candidates, often in beneficial directions.
| Property Category | Impact of Spirocyclic Systems |
|---|---|
| Three-dimensional Character | Enhanced spatial projection of functional groups |
| Molecular Rigidity | Reduced conformational flexibility leading to improved selectivity |
| Chemical Space | Access to novel, unexplored molecular frameworks |
| Biological Activity | Often increased potency compared to non-spirocyclic analogs |
| Selectivity | Enhanced discrimination between related biological targets |
The synthetic accessibility of spirocyclic systems has improved dramatically with advances in modern organic chemistry. Contemporary synthetic methodologies have developed efficient routes to spirocyclic scaffolds, including metal-catalyzed reactions, microwave-assisted syntheses, and novel cyclization strategies. These methodological advances have made it possible to explore spirocyclic chemical space more thoroughly than was previously feasible. The development of solid-phase synthesis approaches has further enhanced the accessibility of spirocyclic libraries for biological screening applications.
Spirocyclic heterocycles demonstrate remarkable diversity in their biological activities. Research has shown that these compounds can function as anticancer agents, antimicrobial compounds, enzyme inhibitors, and receptor modulators. The versatility of spirocyclic systems in biological applications reflects their ability to adopt conformations that complement a wide range of biological targets. This versatility has made spirocycles increasingly popular in pharmaceutical research programs focused on developing new therapeutic agents.
The concept of bioisosterism has found particular application in spirocyclic chemistry. Strained spiro heterocycles have been investigated as potential bioisosteres, with their inherent structural characteristics imposing beneficial physicochemical properties on lead compounds. These properties include enhanced metabolic stability and optimized lipophilicity, which are crucial factors in drug development. The rigid nature of spirocyclic systems can protect vulnerable functional groups from metabolic degradation while maintaining biological activity.
The prevalence of spirocyclic motifs in natural products provides additional validation for their biological relevance. Many bioactive natural products incorporate spirocyclic frameworks, suggesting that these structural motifs have been evolutionarily selected for their ability to interact effectively with biological systems. This natural precedent has inspired medicinal chemists to explore spirocyclic scaffolds in their drug discovery programs, leading to the development of numerous spirocycle-based pharmaceuticals.
Recent computational analysis has revealed that spirocyclic chemical space contains significant untapped potential for drug discovery. Systematic exploration of bioactive spirocycles has identified nearly 47,000 compounds containing spiro systems that are active against approximately 200 targets. This analysis revealed notable scaffold diversity within spirocyclic compounds while highlighting opportunities for further expansion of spirocyclic chemical space. The findings suggest that there is substantial potential to develop new spirocyclic scaffolds that could serve as starting points for drug discovery programs.
Properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPNMRAMGIAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184242 | |
| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-60-4 | |
| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Reaction with Isatoic Anhydride
The most efficient method involves a one-pot, three-component condensation of isatoic anhydride , primary amines , and cyclohexanone catalyzed by acetic acid (10 mol%) in methanol under reflux (65°C). This protocol leverages the decarboxylative coupling of isatoic anhydride with amines to form an intermediate anthranilamide, which subsequently undergoes cyclocondensation with cyclohexanone. The spirocyclization is facilitated by the acetic acid catalyst, which activates the carbonyl group of cyclohexanone for nucleophilic attack by the anthranilamide nitrogen.
Table 1: Representative Examples of Spiroquinazolinones Synthesized via Three-Component Condensation
| Amine Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-Methoxyaniline | 60 | 91 |
| 3-Chloroaniline | 80 | 94 |
| Cyclohexylamine | 90 | 84 |
This method accommodates diverse amines (aryl, alkyl, and heteroaryl), with reaction times ranging from 40–90 minutes and yields of 80–97%. The stereoelectronic effects of substituents on the amine influence reaction kinetics: electron-donating groups (e.g., -OCH₃) accelerate the reaction, while bulky substituents (e.g., cyclohexyl) require extended times.
Acid-Mediated Cyclization of Anthranilamide Derivatives
p-Toluenesulfonic Acid (p-TSA)-Catalyzed One-Pot Synthesis
A modified approach employs anthranilamide , 1,3-cyclohexanedione , and p-TSA under solvent-free conditions at 100°C. The reaction proceeds via initial Knoevenagel condensation between anthranilamide and 1,3-cyclohexanedione, followed by intramolecular cyclization to form the spiro framework. This method eliminates the need for inert atmospheres and achieves 85–92% yields within 12 hours.
Key Advantages:
Trifluoroethanol (TFE)-Promoted Cyclocondensation
Cyclocondensation of anthranilamide with cyclohexanone in refluxing trifluoroethanol (TFE) produces the target spiroquinazolinone in 78–86% yield. TFE acts as both solvent and Brønsted acid, polarizing the carbonyl group of cyclohexanone to facilitate imine formation. The reaction is complete within 4–6 hours, though yields are marginally lower than acetic acid-catalyzed methods.
Classical Quinazolinone Synthesis Adaptations
Acyl Chloride-Mediated Route
Adapting the classical benzoxazinone pathway, anthranilic acid is first acylated with chloroacetyl chloride to form 2-chloro-N-(2-carbamoylphenyl)acetamide, which undergoes base-mediated cyclization with cyclohexanone. This two-step sequence affords the spiroquinazolinone in 65–72% yield. While reliable, the method requires stoichiometric bases (e.g., K₂CO₃) and suffers from moderate yields due to competing hydrolysis of the acyl chloride intermediate.
Spirocyclization via Isatoic Anhydride Intermediate
Heating anthranilic acid with cyclohexanone in acetic acid generates spiro[benzo[d]oxazine-2,1'-cyclohexan]-4(1H)-one , which reacts with ammonia or primary amines to yield the spiroquinazolinone. This method is advantageous for introducing N-substituents but requires harsh conditions (refluxing acetic acid, 8–10 hours) and gives variable yields (50–82%) depending on the amine’s nucleophilicity.
Comparative Analysis of Methodologies
Table 2: Comparison of Key Synthetic Methods
Key Insights :
-
The three-component condensation offers the highest efficiency and shortest reaction time, making it preferable for high-throughput synthesis.
-
p-TSA-catalyzed reactions excel in sustainability (solvent-free) but require longer durations.
-
Classical methods remain relevant for introducing diverse N-substituents but are less efficient .
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one exhibits cytotoxic effects against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Colon Cancer
In vitro studies have demonstrated significant cell-killing properties, although further research is necessary to elucidate the specific mechanisms of action and effectiveness in vivo .
Antidiabetic Properties
Preliminary studies suggest that this compound may possess antidiabetic properties by potentially regulating glucose metabolism and improving insulin sensitivity. These findings are still in the early stages, necessitating further investigation to confirm these effects and understand the underlying mechanisms .
The compound's spiro configuration allows it to interact effectively with various biological targets, including enzymes and receptors involved in disease processes. Interaction studies have shown that it can bind selectively to these targets, enhancing its pharmacological profile .
Notable Biological Activities
- Antimicrobial Activity : Preliminary data indicate potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in experimental models .
Case Studies
Several case studies have documented the biological activities of related quinazoline derivatives:
- Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration of its mechanism involving apoptosis induction.
- Antidiabetic Research : Another study highlighted a related compound's ability to enhance insulin sensitivity in diabetic rat models, suggesting similar potential for this compound.
These case studies emphasize the compound's versatility and potential therapeutic applications across different medical fields .
Mechanism of Action
The mechanism by which Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro- exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiroquinazolinones with Varying Ring Sizes
Key Observations :
- Melting Points : The cyclohexane derivative exhibits the highest melting point (300°C), likely due to stronger intermolecular hydrogen bonds (N–H···O/N) and rigid chair conformation .
- Synthetic Yields : The target compound’s high yield (95% under microwave conditions) surpasses cyclopentane/cycloheptane analogs (80–83%) .
- Conformational Stability : Cyclohexane’s chair conformation enhances structural rigidity compared to cyclopentane (envelope) and cycloheptane (flexible) rings .
Substituted Derivatives
Acylated Derivatives
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) increase C=O stretching frequencies in IR .
- Biological Potential: Analogous spiro-thiazolidines with fluorophenyl substituents show anticancer (IC₅₀: 15–78% at 100 μg/mL) and antioxidant (65–92% DPPH scavenging) activities, suggesting the target compound’s derivatives may exhibit similar properties .
Biological Activity
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C13H20N2O
- Molecular Weight: 220.31 g/mol
- CAS Number: 30152-60-4
- Structure: The compound features a spiro structure that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes related to metabolic disorders. For instance, studies indicate that it can inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in cortisol metabolism and related to conditions such as obesity and diabetes .
- Antiproliferative Effects : Research suggests that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The inhibition of cell proliferation is often linked to the modulation of signaling pathways involved in cell growth and survival.
Study 1: Inhibition of 11β-HSD1
A notable study evaluated the inhibitory effects of several derivatives related to this compound on 11β-HSD1:
- Results : Compounds demonstrated over 50% inhibition at a concentration of 10 µM, with the most effective derivative achieving an IC50 value comparable to established inhibitors like carbenoxolone.
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| 5a | 82.82 | 0.31 |
| 5b | 69.22 | 3.23 |
| 5c | 44.71 | >10 |
This study underscores the potential therapeutic applications of the compound in managing metabolic diseases and stress-related disorders.
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative properties against human cancer cell lines:
- Findings : The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell Cycle Arrest |
These results indicate that the compound may serve as a lead structure for developing new anticancer therapies.
Q & A
Q. How should researchers address contradictions in reported stereochemical or activity data?
- Methodology :
- Comparative Analysis : Replicate syntheses using identical conditions (e.g., ethanol reflux for 12 h) to verify diastereomer ratios .
- Dose-Response Curves : Re-test disputed antimicrobial claims with standardized inoculum sizes (e.g., 1×10⁵ CFU/mL) .
Q. Notes
- Avoid abbreviations; use full chemical names.
- Prioritize peer-reviewed journals (e.g., Tetrahedron, Chem. Pharm. Bull.) over commercial sources.
- Cross-validate data using multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
